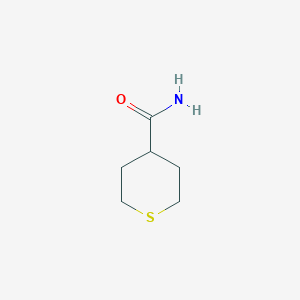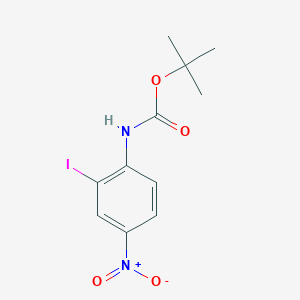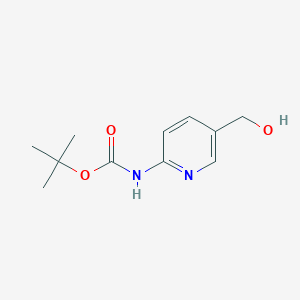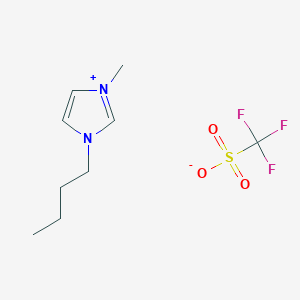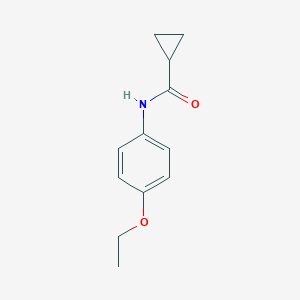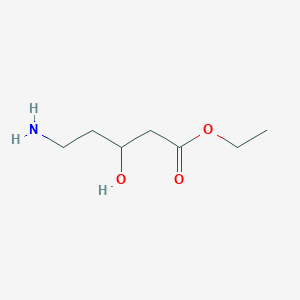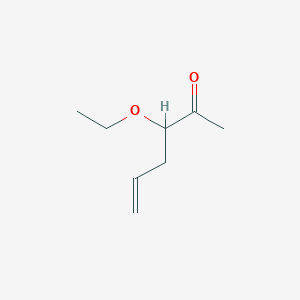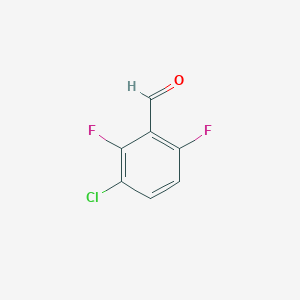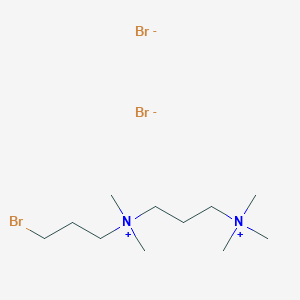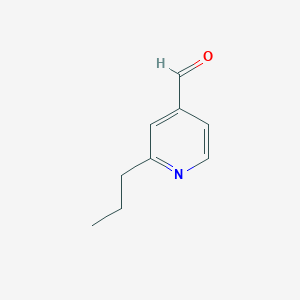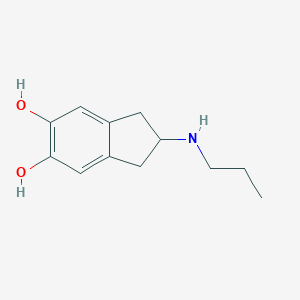
2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is often referred to as PD-168077 and belongs to the family of indene derivatives.
Mécanisme D'action
The mechanism of action of 2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol have been reported in scientific research studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been reported to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol in lab experiments is its high selectivity towards serotonin, norepinephrine, and dopamine transporters. This makes it an ideal candidate for studying the effects of these neurotransmitters on mood regulation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for the scientific research of 2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol. One of the potential areas of research is its use in the treatment of depression and anxiety disorders. Additionally, it has been reported to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to explore the full potential of this compound in these areas.
Conclusion:
In conclusion, 2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol is a chemical compound that has shown promising therapeutic potential in several scientific research studies. Its high selectivity towards serotonin, norepinephrine, and dopamine transporters makes it an ideal candidate for studying the effects of these neurotransmitters on mood regulation. Further research is needed to explore its full potential in the treatment of depression, anxiety disorders, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol involves the reaction of indene with propylamine and subsequent reduction of the resulting imine with sodium borohydride. This method has been reported in several research articles, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol has shown promising therapeutic potential in several scientific research studies. It has been reported to exhibit antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to have an inhibitory effect on the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters associated with mood regulation.
Propriétés
Numéro CAS |
162751-98-6 |
|---|---|
Nom du produit |
2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(propylamino)-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-3-13-10-4-8-6-11(14)12(15)7-9(8)5-10/h6-7,10,13-15H,2-5H2,1H3 |
Clé InChI |
OSHDFTUTLOHDEX-UHFFFAOYSA-N |
SMILES |
CCCNC1CC2=CC(=C(C=C2C1)O)O |
SMILES canonique |
CCCNC1CC2=CC(=C(C=C2C1)O)O |
Synonymes |
1H-Indene-5,6-diol, 2,3-dihydro-2-(propylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



